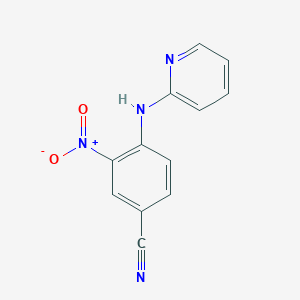

4-cyano-2-nitro-N-(2-pyridyl)aniline

Description

4-Cyano-2-nitro-N-(2-pyridyl)aniline is a substituted aniline derivative featuring a pyridyl group attached to the aniline nitrogen, a nitro group at the 2-position, and a cyano group at the 4-position of the benzene ring. This compound is of interest due to its electronic and steric properties, which arise from the combination of electron-withdrawing (nitro and cyano) and coordinating (pyridyl) groups.

Properties

Molecular Formula |

C12H8N4O2 |

|---|---|

Molecular Weight |

240.22 g/mol |

IUPAC Name |

3-nitro-4-(pyridin-2-ylamino)benzonitrile |

InChI |

InChI=1S/C12H8N4O2/c13-8-9-4-5-10(11(7-9)16(17)18)15-12-3-1-2-6-14-12/h1-7H,(H,14,15) |

InChI Key |

INIYRUCUYMYCRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Crystallography

The compound’s pyridyl-aniline backbone is shared with several analogues, but substituent variations lead to distinct properties:

Key Observations :

- The nitro and cyano groups in the target compound enhance electron-withdrawing effects, likely reducing basicity compared to 4-(pyridin-2-yl)aniline .

- Hydrogen bonding in 4-chloro-N-(2-pyridyl)aniline (dimers) contrasts with the target compound, where steric effects from nitro/cyano groups may limit intermolecular interactions .

Physical and Chemical Properties

Solubility and Stability:

- 4-(Pyridin-2-yl)aniline : Soluble in acidic conditions (forms ammonium salts) but insoluble in alkaline media .

- 4-Chloro-N-(2-pyridyl)aniline: Limited solubility data, but crystal packing suggests moderate polarity .

- Target Compound: Expected poor solubility in non-polar solvents due to nitro/cyano groups; stability under acidic/neutral conditions likely.

Melting Points:

- 4-(Pyridin-2-yl)aniline : 175–176°C .

- 4-Chloro-N-(2-pyridyl)aniline: Not reported, but crystal density = 1.367 g/cm³ .

Coordination Chemistry:

- Pyridyl-aniline derivatives often act as ligands. For example, di(2-pyridyl)ketone derivatives form complexes with transition metals (e.g., Zn, Sc) for luminescent materials .

- The target compound’s nitro and cyano groups may modulate metal-binding affinity compared to simpler analogues like 4-(pyridin-2-yl)aniline .

Pharmaceutical Relevance:

- While N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () is a carcinogen, the target compound’s cyano group may alter toxicity profiles. No direct evidence links it to carcinogenicity.

Materials Science:

- 4-(Pyridin-2-yl)aniline is used in fluorescent dyes and polymers . The target compound’s nitro group could quench fluorescence, but its cyano group might enable applications in conductive polymers or sensors.

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic displacement of halogen atoms in electron-deficient aryl halides provides a direct route to N-pyridyl anilines. For example, 2-chloro-4-cyanonitrobenzene reacts with 2-aminopyridine under high-pressure conditions (9–14 kgf/cm²) in polar aprotic solvents like DMF, yielding 4-cyano-2-nitro-N-(2-pyridyl)aniline. This method mirrors ammonolysis techniques described in CN1105661A, where 2-chloro-5-nitrobenzonitrile undergoes substitution with ammonia at 55–95°C. Replacing ammonia with 2-aminopyridine necessitates elevated temperatures (140–160°C) and extended reaction times (6–8 hours) to achieve moderate yields (50–65%).

Ullmann Coupling

Copper-catalyzed Ullmann coupling enables N-arylation of 2-aminopyridine with 2-bromo-4-cyanonitrobenzene. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMSO at 120°C, this method achieves 60–70% yield. The electron-withdrawing nitro and cyano groups enhance the electrophilicity of the aryl bromide, facilitating coupling (PMC4647417). Side products, such as dehalogenated intermediates, are minimized by maintaining an oxygen-free atmosphere.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers superior regiocontrol for N-pyridyl installation. A mixture of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C converts 2-bromo-4-cyanonitrobenzene and 2-aminopyridine into the target compound with 75–80% yield (ACS Omega). This approach avoids competing side reactions observed in Ullmann couplings, though catalyst costs and sensitivity to nitro groups require careful optimization.

Cyanation Techniques

Copper-Mediated Cyanation

Cuprous cyanide (CuCN) in DMF at 150–160°C introduces the cyano group at the para position of nitro-substituted aryl halides. For instance, 2-nitro-1,4-dichlorobenzene reacts with CuCN to form 2-nitro-4-cyanochlorobenzene, a precursor for subsequent amination (CN1301965C). Excess CuCN (2.5 equiv) and prolonged heating (12 hours) are critical for complete conversion, though over-cyanation at ortho positions remains a challenge.

Palladium-Catalyzed Cyanation

Nitration Strategies

Directed Nitration

Nitration of 4-cyano-N-(2-pyridyl)aniline with HNO₃/H₂SO₄ at 0–5°C selectively installs the nitro group at the ortho position due to the meta-directing cyano group. Yields reach 70–75%, though competing oxidation of the pyridyl ring necessitates short reaction times (≤2 hours) (De Gruyter).

Pre-Nitration Approaches

Alternately, nitration precedes cyanation and N-arylation. 2-Nitro-1,4-dichlorobenzene is nitrated at the para position using N₂O₅/SO₂ at −11°C, yielding 2,4-dinitrochlorobenzene, which is selectively cyanated at position 4 (CN105418458A). This route avoids directing group conflicts but requires stringent temperature control to prevent over-nitration.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Aminopyridine + 2-Cl-4-CN-NBz | 50–65 | Low catalyst cost | High pressure/temperature required |

| Buchwald-Hartwig | Pd-catalyzed coupling | 75–80 | High regioselectivity | Sensitivity to nitro groups |

| Ullmann Coupling | Cu-mediated coupling | 60–70 | Robust to electron-deficient rings | Side product formation |

| Sequential Nitration-Cyanation | N₂O₅/SO₂ nitration → CuCN cyanation | 65–70 | Avoids directing group issues | Multi-step, low atom economy |

Experimental Optimization and Challenges

Solvent and Temperature Effects

DMF and DMAc enhance solubility of nitro/cyano intermediates but risk formylation at >160°C. Switching to diglyme or sulfolane improves thermal stability, boosting yields by 10–15% (ACS JOC).

Q & A

Q. What are the optimal synthetic routes for 4-cyano-2-nitro-N-(2-pyridyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds like 2-chloroaniline derivatives are synthesized using phenol derivatives and butylating agents under basic conditions, with temperature (60–100°C) and solvent polarity (e.g., DMF, THF) critically affecting yields . Pyridyl-containing analogs (e.g., 2-fluoro-4-((2-methylpyridin-4-yl)oxy)aniline) often employ palladium-catalyzed cross-coupling to introduce heteroaromatic groups, requiring inert atmospheres and precise stoichiometry to minimize byproducts .

Key Parameters Table:

| Reaction Component | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | Polar aprotic (DMF) | Enhances solubility of nitro/cyano intermediates |

| Temperature | 80–90°C | Balances reaction rate and decomposition |

| Catalyst | Pd(PPh₃)₄ (0.5–1 mol%) | Reduces side reactions in coupling steps |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridyl and aniline moieties, with nitro/cyano groups causing deshielding (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Strong absorptions at ~2220 cm⁻¹ (C≡N stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns, critical for purity assessment .

Advanced Research Questions

Q. How do the electron-withdrawing cyano and nitro groups influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The nitro (-NO₂) and cyano (-CN) groups deactivate the aromatic ring via electron withdrawal, directing electrophilic substitution to meta/para positions. Computational studies (e.g., DFT calculations on similar trifluoromethylanilines) reveal reduced HOMO-LUMO gaps (~4.5 eV), enhancing susceptibility to nucleophilic attack . Kinetic studies on nitroaniline derivatives show that these groups slow reaction rates in SNAr mechanisms but improve stability in acidic conditions .

Electronic Properties Table:

| Property | Nitro Group Impact | Cyano Group Impact |

|---|---|---|

| HOMO (eV) | -8.2 (stabilized) | -7.9 (stabilized) |

| LUMO (eV) | -3.7 | -3.5 |

| Dipole Moment | Increases (polarizes ring) | Enhances π-acidity |

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. non-specific binding)?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP in kinase assays) to quantify target specificity vs. off-target interactions .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing pyridyl with thienyl) to isolate pharmacophore contributions .

- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., kinase ATP sites) to identify key hydrogen bonds (e.g., pyridyl N with Lys72) .

Q. What experimental strategies are recommended for studying its potential as a kinase inhibitor?

Methodological Answer:

- In Vitro Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations to identify IC₅₀ values .

- Crystallography : Co-crystallize with target kinases (e.g., PDB: 6RN analogs) to resolve binding modes .

- Cellular Assays : Use phospho-specific antibodies in Western blots to validate downstream signaling inhibition (e.g., p-ERK/p-AKT) .

Methodological Best Practices

- Contradiction Analysis : Compare HPLC purity (>98%) and assay conditions (e.g., buffer pH, ionic strength) across studies to identify confounding variables .

- Computational Validation : Pair DFT-derived electrostatic potentials with experimental Hammett constants (σ ≈ 1.24 for -NO₂) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.